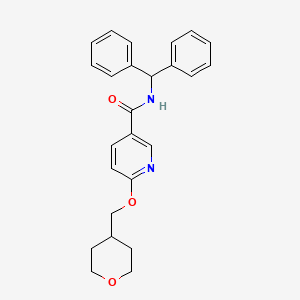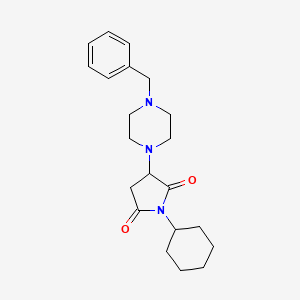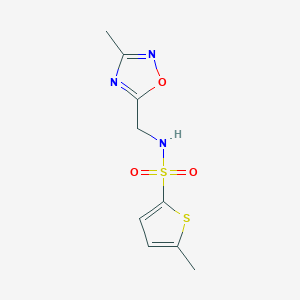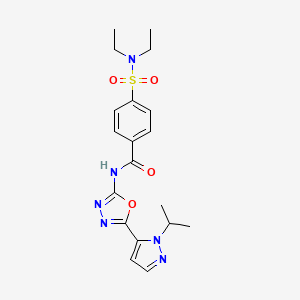
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex chemical compound used in various scientific studies. It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of such compounds often involves the use of tetrahydropyran (THP) derivatives . The 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The linear formula of the compound is C15H21NO6 .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.338 . Other physical and chemical properties specific to “N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and related compounds can be synthesized through various chemical reactions. For instance, Agekyan and Mkryan (2015) described the synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the versatility of tetrahydro-2H-pyran derivatives in chemical synthesis (Agekyan & Mkryan, 2015).
Characterization and Analysis : Detailed characterization and analysis of such compounds, including their physical properties and thermal stability, are essential for understanding their applications. Mohammed et al. (2020) synthesized and characterized a molecule involving tetrahydro-2H-pyran, using methods like FTIR, H1NMR, and C13 NMR (Mohammed et al., 2020).
Structural Exploration for Pharmaceutical Applications : The structural motifs of compounds like 6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine have been explored for pharmaceutical applications, such as monoamine transport inhibition. This exploration could lead to novel compounds with potential antidepressant properties (Santra et al., 2012).
Potential Biomedical Applications
Antineoplastic Activities : Certain nicotinamide derivatives, including 6-substituted nicotinamides, have been studied for their antineoplastic activities. These compounds have shown moderate activity against certain types of leukemia, indicating potential therapeutic applications (Ross, 1967).
Antimicrobial and Anticoccidial Activities : Derivatives of tetrahydro-2H-pyran have been investigated for their antimicrobial and anticoccidial activities. For instance, Georgiadis (1976) reported that certain derivatives exhibited significant activity against various fungal strains and coccidiosis in chickens (Georgiadis, 1976).
Receptor Affinity Studies : The affinity of nicotinamide derivatives for certain receptors, such as 5-HT3 and dopamine D2 receptors, has been studied. Hirokawa et al. (1998) found that some derivatives exhibited potent affinities for both receptors, which could be relevant for developing treatments for various neurological disorders (Hirokawa, Yoshida, & Kato, 1998).
Propriétés
IUPAC Name |
N-benzhydryl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(22-11-12-23(26-17-22)30-18-19-13-15-29-16-14-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,19,24H,13-16,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVFRIIEBZEFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2427250.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2427253.png)
![N-Cyclobutyloxy-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2427254.png)
![3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2427257.png)
![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)





